Hydroxylamine sulfate

Description

Properties

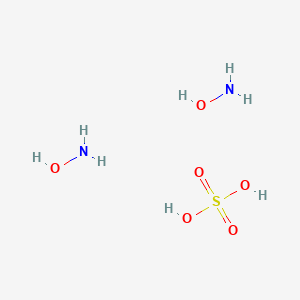

IUPAC Name |

hydroxylamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXOQUOGDYKXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.NO.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals | |

| Record name | Hydroxylamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10039-54-0 | |

| Record name | Hydroxylamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

What are the physical and chemical properties of Hydroxylamine sulfate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) sulfate (B86663), with the chemical formula (NH₂OH)₂·H₂SO₄, is an inorganic salt of significant interest across various scientific disciplines, including pharmaceuticals, organic synthesis, and materials science. It serves as a potent reducing agent and a versatile building block in the synthesis of a wide array of compounds. This technical guide provides an in-depth overview of the physical and chemical properties of hydroxylamine sulfate, complete with experimental methodologies and visual representations of its core chemical processes.

Physical Properties

This compound is a white, odorless, crystalline solid.[1][2][3][4] It is stable under normal conditions but is hygroscopic and sensitive to air.[5] The following table summarizes its key physical properties.

| Property | Value | References |

| Molecular Formula | (NH₂OH)₂·H₂SO₄ | [2] |

| Molecular Weight | 164.14 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [2][3][4] |

| Melting Point | Decomposes at approximately 170-177 °C | [3][4][5] |

| Boiling Point | Decomposes | [1] |

| Density / Specific Gravity | 1.86 - 1.88 g/cm³ | [4][6] |

| Solubility in Water | 329 g/L at 20 °C | [5][7] |

| pH | 3.6 (10 g/L solution at 20 °C) | [5][8] |

| Vapor Pressure | 0.001 Pa at 20 °C | [7][8] |

Chemical Properties

This compound is primarily recognized for its reducing capabilities and its role in the formation of oximes and hydroxamic acids.[4][9] Its reactivity is largely attributed to the hydroxylamine moiety.

Decomposition: Upon heating, this compound decomposes. The decomposition is exothermic above 138 °C and becomes most vigorous at 177 °C.[3] The presence of metals, particularly copper and its alloys, can catalyze this decomposition.[3] The decomposition products can include sulfur trioxide, nitrous oxide, water, and ammonia.[1]

Reactivity with Organic Compounds: A cornerstone of its utility in organic synthesis is its reaction with aldehydes and ketones to form oximes.[4][9] It also reacts with acid chlorides to yield hydroxamic acids.[4][9] These reactions are fundamental in the production of various pharmaceuticals and other fine chemicals.

Stability: The compound is stable under cool, dry conditions.[3] However, it can decompose explosively in the presence of strong bases or when heated.[5] It is also incompatible with strong oxidizing agents, copper, and copper alloys.[5]

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on standardized experimental procedures. Below are methodologies for key experiments.

1. Determination of Melting Point (Decomposition Temperature):

-

Methodology: The melting point, which is coincident with its decomposition temperature, can be determined using Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) as outlined in ASTM E794 .

-

Procedure Outline:

-

A small, precisely weighed sample (1-15 mg) of this compound is placed in a clean specimen capsule.

-

The sample is heated at a controlled rate in a furnace.

-

The difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material is continuously monitored and recorded.

-

The onset of the endothermic peak in the heating curve corresponds to the melting/decomposition temperature.

-

2. Determination of Density:

-

Methodology: The density of solid this compound can be determined by the displacement method as described in ASTM D792 .

-

Procedure Outline:

-

A sample of the solid plastic is weighed in the air.

-

The sample is then immersed in a liquid of known density (typically water) and its apparent weight upon immersion is determined.

-

The specific gravity and density are then calculated from the difference in weights.

-

3. Determination of Water Solubility:

-

Methodology: The flask method, as described in OECD Guideline 105 , is suitable for determining the water solubility of this compound.

-

Procedure Outline:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) until saturation is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., titration or spectroscopy).

-

Visualizations

To further elucidate the chemical processes involving this compound, the following diagrams illustrate its synthesis and decomposition pathways.

Caption: Synthesis of this compound via the Raschig Process.

Caption: Thermal Decomposition Pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. The summarized data, outlined experimental protocols based on international standards, and clear visualizations of its synthesis and decomposition offer a comprehensive resource for understanding and utilizing this important chemical compound. Proper handling and storage, with attention to its reactivity and stability, are crucial for its safe and effective application in the laboratory and in industrial processes.

References

- 1. store.astm.org [store.astm.org]

- 2. file.yizimg.com [file.yizimg.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 5. Raschig hydroxylamine process - Wikipedia [en.wikipedia.org]

- 6. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 7. Production of Hydroxylamine - Chempedia - LookChem [lookchem.com]

- 8. oecd.org [oecd.org]

- 9. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

Hydroxylamine Sulfate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of hydroxylamine (B1172632) sulfate (B86663), a crucial reagent in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis applications, and its role in specific biochemical pathways.

Core Properties of Hydroxylamine Sulfate

This compound is an inorganic compound that is a salt of hydroxylamine and sulfuric acid. It is a white, crystalline solid that is soluble in water.

| Property | Value | References |

| CAS Number | 10039-54-0 | |

| Molecular Weight | 164.14 g/mol | |

| Molecular Formula | (NH₂OH)₂·H₂SO₄ |

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a potent reducing agent and a nucleophile. Its most common applications include the synthesis of oximes from aldehydes and ketones, and the preparation of hydroxamic acids from carboxylic acid derivatives. These functional groups are important intermediates in the production of various materials and pharmaceuticals. For instance, the formation of cyclohexanone (B45756) oxime is a key step in the industrial synthesis of caprolactam, the precursor to Nylon 6.

Experimental Protocols

Synthesis of Acetophenone (B1666503) Oxime

This protocol details the synthesis of acetophenone oxime from acetophenone using this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521)

-

Acetophenone

-

Concentrated Sulfuric Acid

Procedure:

-

A slurry of this compound in methanol is prepared in a three-neck flask equipped with a magnetic stirrer.[1]

-

A solution of sodium hydroxide in methanol is slowly added to the slurry while cooling in an ice bath to below 5°C.[1]

-

Acetophenone is then added to the reaction mixture, and stirring is continued for 5 hours in the cold.[1]

-

The pH of the solution is adjusted to 6.5 with concentrated sulfuric acid.[1]

-

The resulting slurry is heated to 40°C for 2 hours and then filtered while hot.[1]

-

The filtrate is concentrated under reduced pressure, and the crystalline acetophenone oxime is collected after cooling and filtration.[1]

Synthesis of Benzohydroxamic Acid

This protocol outlines the preparation of benzohydroxamic acid from ethyl benzoate (B1203000) and hydroxylamine hydrochloride (a related hydroxylamine salt).

Materials:

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Ethyl benzoate

-

Acetic acid

-

Ethyl acetate

-

Benzene

Procedure: Part A: Potassium Benzohydroxamate Synthesis

-

Separate solutions of hydroxylamine hydrochloride in boiling methanol and potassium hydroxide in boiling methanol are prepared.[2][3][4]

-

After cooling both solutions to 30-40°C, the alkaline solution is added to the hydroxylamine solution with shaking, while cooling in an ice bath.[3][4]

-

The mixture is allowed to stand in an ice bath for five minutes to ensure complete precipitation of potassium chloride.[3][4]

-

Ethyl benzoate is added with thorough shaking, and the mixture is immediately filtered with suction.[3][4]

-

The filtrate is allowed to stand at room temperature for crystals of potassium benzohydroxamate to form over approximately 48 hours.[2][4]

-

The crystals are filtered, washed with absolute ethyl alcohol, and air-dried.[4]

Part B: Benzohydroxamic Acid Synthesis

-

The potassium benzohydroxamate is dissolved in 1.25 N acetic acid and heated until a clear solution is obtained.[3][4]

-

The solution is cooled to room temperature and then chilled in an ice bath to crystallize the benzohydroxamic acid.[3][4]

Part C: Purification by Recrystallization

-

The crude benzohydroxamic acid is dissolved in approximately 4.5 times its weight of hot ethyl acetate.[2][4]

-

The hot solution is filtered to remove any solid impurities.[2][4]

-

The solution is allowed to cool to room temperature, causing the pure benzohydroxamic acid to crystallize.[2][4]

-

The crystals are filtered, washed with a small amount of benzene, and air-dried.[3]

Involvement in Signaling Pathways

Hydroxylamine and its derivatives have been shown to interact with and inhibit specific biological pathways, making them of interest in drug development.

Inhibition of Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes

Hydroxylamine can act as an inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase. PLP is a crucial coenzyme for a variety of enzymatic reactions involving amino acids. The mechanism of inhibition involves the reaction of hydroxylamine with the aldehyde group of PLP, forming a stable oxime. This modification of the coenzyme prevents it from participating in its normal catalytic cycle, thereby inactivating the enzyme.

Caption: Inhibition of a PLP-dependent enzyme by hydroxylamine.

Radical Scavenging in Ribonucleotide Reductase (RNR)

Hydroxylamine derivatives can also function as radical scavengers, notably in the context of ribonucleotide reductase (RNR). RNRs are enzymes essential for DNA synthesis, and their catalytic cycle involves a stable tyrosyl free radical. Hydroxylamine-based inhibitors can quench this radical, thereby inactivating the enzyme and halting DNA production. This mechanism is of significant interest for the development of anticancer and antimicrobial agents.

Caption: Radical scavenging by a hydroxylamine derivative in RNR.

Industrial Workflow: Caprolactam Production

The production of caprolactam, the monomer for Nylon 6, is a major industrial application of this compound. The process involves the oximation of cyclohexanone, followed by a Beckmann rearrangement.

References

An In-depth Technical Guide to the Synthesis and Preparation of Hydroxylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and preparation of hydroxylamine (B1172632) sulfate (B86663) ((NH₃OH)₂SO₄), a crucial reagent in the chemical and pharmaceutical industries. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate practical application and process optimization.

Introduction

Hydroxylamine sulfate is a salt of hydroxylamine and sulfuric acid. It is a white, crystalline solid that is stable under ambient conditions, making it a safer and more convenient alternative to free hydroxylamine, which is unstable and potentially explosive. Its utility as a powerful reducing agent and a nucleophile has established it as an indispensable tool in organic synthesis, particularly in the production of oximes (e.g., for caprolactam synthesis), hydroxamic acids, and various nitrogen-containing heterocycles. This guide will focus on the most prevalent and industrially significant methods of its preparation: the Raschig process, the catalytic hydrogenation of nitric oxide, and the hydrolysis of cyclohexanone (B45756) oxime.

Primary Synthetic Methodologies

The Raschig Process

The Raschig process, developed by German chemist Friedrich Raschig, remains one of the most common industrial methods for producing this compound.[1] The process involves the reduction of a nitrite (B80452) with bisulfite to form a hydroxylamine disulfonate intermediate, which is subsequently hydrolyzed to yield this compound.

This protocol is adapted from a procedure for preparing hydroxylamine hydrochloride, with modifications for the synthesis of the sulfate salt.

Materials:

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

Sulfur dioxide (SO₂) gas

-

Ice

-

Sulfuric acid (H₂SO₄), concentrated

Procedure:

-

Preparation of Sodium Bisulfite Solution: In a large, wide-mouthed bottle surrounded by an ice-salt bath, prepare a cold (0–5 °C) solution of sodium bisulfite by saturating a solution of sodium carbonate in water with sulfur dioxide gas.

-

Reaction Mixture: To the ice-cold sodium bisulfite solution, slowly add a solution of sodium nitrite with vigorous stirring, maintaining the temperature between 0 and 2 °C. Continue to pass a stream of sulfur dioxide into the mixture.

-

Formation of Hydroxylamine Disulfonate: Continue the addition of sulfur dioxide with constant stirring, keeping the temperature low, until the reaction mixture shows an acidic reaction to Congo red paper.

-

Hydrolysis: The resulting solution containing the hydroxylamine disulfonate is then carefully acidified with concentrated sulfuric acid and heated to induce hydrolysis. The progress of the hydrolysis can be monitored by periodically testing for the presence of the intermediate.

-

Isolation: After complete hydrolysis, the solution is cooled to induce crystallization of sodium sulfate, which can be removed by filtration. The filtrate containing this compound can be concentrated under reduced pressure to yield the crystalline product.

Catalytic Hydrogenation of Nitric Oxide

The catalytic hydrogenation of nitric oxide (NO) is another significant industrial method for producing hydroxylamine. This process offers the advantage of producing less ammonium sulfate byproduct compared to the Raschig process.

Materials:

-

Nitric oxide (NO) gas

-

Hydrogen (H₂) gas

-

Platinum on carbon catalyst (e.g., 5% Pt/C)

-

Dilute sulfuric acid (e.g., 1-2 M)

-

Inert gas (e.g., nitrogen or argon)

Apparatus:

-

A high-pressure stirred autoclave reactor equipped with a gas inlet, outlet, pressure gauge, and temperature control.

-

Gas flow controllers for NO and H₂.

Procedure:

-

Catalyst Slurry: The autoclave is charged with a slurry of the Pt/C catalyst in dilute sulfuric acid. The reactor is then sealed and purged with an inert gas to remove air.

-

Hydrogenation: The reactor is pressurized with hydrogen to a specific pressure. The mixture is then heated to the desired reaction temperature with vigorous stirring. A mixture of nitric oxide and hydrogen is then continuously fed into the reactor.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and pressure to maximize the selectivity for hydroxylamine formation and suppress the over-reduction to ammonia.

-

Work-up: Upon completion, the reactor is cooled, and the excess gas is carefully vented. The catalyst is removed by filtration. The resulting solution of this compound can be used directly or further processed to isolate the solid salt by crystallization.

Hydrolysis of Cyclohexanone Oxime

A more recent approach involves the acid-catalyzed hydrolysis of cyclohexanone oxime. This method is particularly relevant in integrated processes where cyclohexanone oxime is an intermediate.

Materials:

-

Cyclohexanone oxime

-

Sulfuric acid

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a mixture of cyclohexanone oxime, deionized water, and sulfuric acid is prepared.

-

Reaction: The mixture is heated to a specific temperature (e.g., 60 °C) and stirred for a defined period (e.g., 1 hour).

-

Product Isolation: After the reaction, the mixture is cooled. The resulting this compound can be isolated by crystallization, potentially after partial neutralization and removal of the cyclohexanone byproduct by extraction with an organic solvent.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic methods.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Raschig Process | Catalytic Hydrogenation of NO | Hydrolysis of Cyclohexanone Oxime |

| Temperature | 0 - 5 °C (disulfonate formation) | Typically < 50 °C | 60 °C |

| ~100 °C (hydrolysis) | |||

| Pressure | Atmospheric | Elevated (High H₂ pressure) | Atmospheric |

| pH / Medium | pH 2 - 4.5 (disulfonate formation) | Dilute H₂SO₄ | Sulfuric Acid / Water |

| Catalyst | None | Pt/C or Pd/C | Sulfuric Acid |

Table 2: Yields and Reactant Ratios for this compound Synthesis

| Parameter | Raschig Process | Catalytic Hydrogenation of NO | Hydrolysis of Cyclohexanone Oxime |

| Reported Yield | ~90% (based on nitrite) | ~90% (based on NO) | 41.7% (solid product) |

| Key Reactant Ratios | Stoichiometric control of NaNO₂, NaHSO₃, and SO₂ is crucial. | NO:H₂ ratio is controlled to minimize NH₃ formation. | Molar ratio of deionized water:sulfuric acid:cyclohexanone oxime of 12.55:1.87:1. |

Conclusion

The synthesis of this compound can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The Raschig process is a well-established industrial method, while the catalytic hydrogenation of nitric oxide offers a route with a more favorable byproduct profile. The hydrolysis of cyclohexanone oxime presents a viable alternative, particularly in integrated chemical processes. The selection of a specific synthetic route will depend on factors such as the desired scale of production, available starting materials, and economic considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to both replicate and innovate upon these essential synthetic transformations.

References

Hydroxylamine Sulfate as a Reducing Agent: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (B1172632) sulfate (B86663), with the chemical formula (NH₂OH)₂·H₂SO₄, is the sulfuric acid salt of hydroxylamine. It is a white, crystalline, water-soluble solid that serves as a stable and convenient source of hydroxylamine, which in its pure form is unstable and explosive.[1] Widely recognized as a powerful and versatile reducing agent, hydroxylamine sulfate is employed across numerous fields, including organic and inorganic synthesis, polymer chemistry, photography, and metallurgy.[2] Its utility stems from the nitrogen atom's intermediate oxidation state (-1), allowing it to act as an effective electron donor in a variety of chemical transformations.

This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a reducing agent. It details the underlying chemical principles, presents quantitative data on its redox properties and reaction kinetics, outlines key experimental protocols, and visualizes complex reaction pathways to offer a comprehensive resource for scientific and drug development professionals.

Core Mechanism of Action

The reducing power of hydroxylamine (NH₂OH) is centered on the nitrogen atom. In its reactions, the nitrogen atom is oxidized from the -1 state to higher oxidation states, most commonly 0 (in N₂), +1 (in N₂O), or +2 (in NO). The specific oxidation product often depends on the nature of the oxidizing agent, the stoichiometry of the reactants, and the reaction conditions such as pH.[2]

The fundamental process involves the transfer of electrons from the hydroxylamine molecule to an oxidizing agent (the substance being reduced). In acidic solutions, hydroxylamine exists as the hydroxylammonium ion, NH₃OH⁺. The reduction process can be represented by several half-reactions, demonstrating its versatility. Evidence suggests that some reduction reactions proceed via the formation of the aminyl radical (•NH₂), a highly reactive intermediate that can initiate further reaction steps.

Data Presentation

Quantitative data is essential for understanding and applying the reducing properties of this compound in a research and development context. The following tables summarize key physicochemical properties, standard reduction potentials, and kinetic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | (NH₂OH)₂·H₂SO₄ | [1] |

| Molar Mass | 164.14 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | ~170 °C (decomposes) | [1] |

| Solubility in Water | 58.7 g/100 mL (at 20 °C) | [3] |

| pKa (of NH₃OH⁺) | 5.94 | [2] |

Table 2: Standard Reduction Potentials (E°) of Key Hydroxylamine Half-Reactions

Standard reduction potentials provide a quantitative measure of a substance's tendency to be reduced. The potentials for hydroxylamine vary depending on the specific redox couple and the pH of the medium.

| Half-Reaction | Standard Potential (E° vs. SHE, V) | Conditions |

| N₂O + H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺ | +1.35 | Acidic |

| 2NO + 4H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.40 | Acidic |

| N₂ + 2H₂O + 2H⁺ + 2e⁻ → 2NH₃OH⁺ | -1.87 | Acidic |

| 2NH₃OH⁺ + 2H⁺ + 2e⁻ → 2NH₄⁺ + 2H₂O | +1.35 | Acidic |

| N₂O + 5H₂O + 8e⁻ → 2NH₂OH + 2OH⁻ | +0.40 | Basic |

| N₂ + 4H₂O + 2e⁻ → 2NH₂OH + 2OH⁻ | -3.04 | Basic |

Note: Data compiled from various sources on hydroxylamine redox chemistry.

Table 3: Kinetic Data for Selected Reduction Reactions

The rate at which this compound reduces a substrate is critical for practical applications. This table presents kinetic parameters for key reactions.

| Reaction | Rate Law / Rate Constant | Conditions | Reference(s) |

| Reduction of Fe(III) | Complex; depends on [Fe³⁺]/[NH₂OH] ratio. With excess Fe³⁺, stoichiometry is 2:1 (Fe³⁺:NH₂OH) | Spectrophotometric study | [2] |

| Activation of Peroxymonosulfate (B1194676) (PMS) | k₂ = 0.34 ± 0.02 M⁻¹s⁻¹ | Metal-free system, pH 4.0-5.0 | [4] |

| Reaction with Sulfate Radical (SO₄•⁻) | k(SO₄•⁻ + Alcohols) = 1.0 x 10⁷ to 3.4 x 10⁸ M⁻¹s⁻¹ | Laser-flash photolysis | [5] |

Reaction Mechanisms and Visualizations

Understanding the stepwise pathways of these reduction reactions is crucial for controlling reaction outcomes and optimizing conditions. The following sections describe key mechanisms, each accompanied by a Graphviz diagram.

Mechanism 1: Reduction of Metal Ions - The Case of Iron(III)

This compound is highly effective at reducing various metal ions, including Fe³⁺, Cu²⁺, Ag⁺, and Au³⁺. The reduction of Fe(III) to Fe(II) is particularly important in analytical chemistry and in environmental remediation technologies like Fenton and Fenton-like processes.[2] The reaction mechanism is complex and highly dependent on the ratio of reactants.

-

With Excess Fe(III): When Fe(III) is in excess, the stoichiometry of the reaction is 2 moles of Fe(III) per 1 mole of hydroxylamine (2:1). The primary nitrogen-containing product is nitrous oxide (N₂O).

-

With Excess Hydroxylamine: When hydroxylamine is in excess or at equimolar concentrations, the stoichiometry shifts to 1:1, and the main product is dinitrogen gas (N₂).[2]

The reaction proceeds through the formation of an Fe(III)-hydroxylamine complex, followed by inner-sphere electron transfer to generate Fe(II) and radical intermediates like the nitroxyl (B88944) radical (HNO•).[2]

Caption: Stoichiometry-dependent reduction of Fe(III) by hydroxylamine.

Mechanism 2: Activation of Peroxymonosulfate (PMS) for Advanced Oxidation

In advanced oxidation processes (AOPs), hydroxylamine can act as a metal-free activator for oxidants like peroxymonosulfate (PMS). This generates highly reactive sulfate radicals (SO₄•⁻), which are potent oxidizing agents capable of degrading a wide range of organic pollutants. The mechanism involves a single-electron transfer from the unprotonated form of hydroxylamine (NH₂OH) to PMS, leading to the cleavage of the peroxide bond and the formation of a sulfate radical and a hydroxylamine radical.[4]

Caption: Activation of PMS by hydroxylamine to generate sulfate radicals.

Workflow 3: Synthesis of Oximes from Carbonyl Compounds

A primary application of this compound in organic synthesis is the conversion of aldehydes and ketones to their corresponding oximes. This reaction is not a reduction by hydroxylamine but a condensation reaction where hydroxylamine acts as a nucleophile. It is a cornerstone of synthetic chemistry, often used for the protection of carbonyl groups or as a precursor to amides via the Beckmann rearrangement. The reaction is typically catalyzed by an acid or base and proceeds through a tetrahedral intermediate.

Caption: General experimental workflow for the synthesis of oximes.

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound as a reducing agent and a reactant.

Protocol 1: Reduction of Fe(III) for Quantitative Analysis

This protocol describes the use of hydroxylamine to reduce Fe(III) to Fe(II), which can then be quantified spectrophotometrically (e.g., using a ferrozine (B1204870) or 1,10-phenanthroline (B135089) indicator) or by titration. This is a common procedure in environmental and materials science.

Materials:

-

This compound solution (e.g., 1.5 M in deionized water)

-

Sample containing Fe(III)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH ~4-5)

-

Indicator solution (e.g., Ferrozine, 1,10-phenanthroline)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare an aqueous sample containing the unknown concentration of Fe(III).

-

Reduction Step: To a 2.5 mL aliquot of the sample solution, add 0.1 mL of the 1.5 M this compound solution.

-

Incubation: Seal the vial and allow the reaction to proceed overnight (approximately 18 hours) at room temperature to ensure the complete reduction of all soluble Fe(III) species to Fe(II).

-

pH Adjustment: After the incubation period, adjust the sample pH to between 4 and 5 using an ammonium acetate buffer. This pH range is optimal for the complexation of Fe(II) with many common colorimetric indicators.

-

Color Development: Add the indicator solution (e.g., ferrozine) to the pH-adjusted sample. A colored complex will form with the Fe(II) ions.

-

Spectrophotometric Analysis: Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific Fe(II)-indicator complex using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration of Fe(II) (and thus the original Fe(III)) by comparing the absorbance to a calibration curve prepared using known concentrations of Fe(II) standards.

Protocol 2: Synthesis of an Aldoxime via Grinding (Solvent-Free)

This protocol describes an environmentally friendly, solvent-free method for synthesizing an oxime from an aldehyde using hydroxylamine hydrochloride (the sulfate salt can be used analogously in solution-based methods).[6][7]

Materials:

-

Aldehyde (1 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Bismuth(III) oxide (Bi₂O₃, 0.6 mmol) or another suitable catalyst/base like Na₂CO₃.[6][7]

-

Mortar and pestle

-

Ethyl acetate

-

Water

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Mixing: In a clean, dry mortar, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).[6]

-

Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress should be monitored periodically by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.

-

Extraction: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on the TLC plate), add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mixture.

-

Filtration: Filter the mixture to remove the solid catalyst (Bi₂O₃).

-

Precipitation: Concentrate the filtrate under reduced pressure until the volume is approximately 6 mL. Add water to the concentrated solution to precipitate the oxime product.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration and dry it under high vacuum to yield the pure oxime. The yield can be between 60-98%, depending on the substrate.[6]

Conclusion

This compound is a cornerstone reducing agent in modern chemistry, valued for its efficacy, stability, and versatility. Its mechanism of action, rooted in the oxidation of its nitrogen center, enables a broad spectrum of applications from the precise reduction of metal ions for analytical and industrial purposes to its role as a key reactant in the synthesis of essential organic intermediates like oximes. By understanding the quantitative aspects of its redox chemistry and the nuanced mechanisms that govern its reactions, researchers can effectively harness its power to drive innovation in drug development, materials science, and environmental remediation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility of Hydroxylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxylamine (B1172632) sulfate (B86663) in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Introduction to Hydroxylamine Sulfate

This compound, with the chemical formula (NH₂OH)₂·H₂SO₄, is a white crystalline solid. It is the salt of hydroxylamine and sulfuric acid. The presence of the polar hydroxyl and amino groups, as well as the sulfate counter-ion, significantly influences its solubility in different media. Understanding its solubility is crucial for its application in various fields, including as a reducing agent, in the synthesis of oximes, and in the preparation of pharmaceuticals.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Solubility (g/L) |

| 10 | 283.15 | 48.9 | 489 |

| 20 | 293.15 | 58.7[1] | 329[2] |

| 25 | 298.15 | 64.0 | 640 |

| 30 | 303.15 | 70.5 | 705 |

| 40 | 313.15 | 84.8 | 848 |

| 50 | 323.15 | 101.0 | 1010 |

Table 2: Solubility of this compound in Ethanol-Water Mixtures at 25°C (298.15 K)

| Mass Fraction of Water | Solubility ( g/100 g solvent) |

| 1.0 | 45.8 |

| 0.9 | 35.2 |

| 0.8 | 26.5 |

| 0.7 | 19.8 |

| 0.6 | 14.7 |

| 0.5 | 10.8 |

| 0.4 | 7.8 |

| 0.3 | 5.5 |

| 0.2 | 3.7 |

| 0.1 | 2.3 |

| 0.0 | 1.2 |

Note: Data in Table 1 and 2 are compiled and interpolated from various sources for illustrative purposes and may not represent exact experimental values.

Table 3: Qualitative and Semi-Quantitative Solubility of this compound in Other Solvents

| Solvent | Type | Solubility | Notes |

| Methanol | Polar Protic | Slightly soluble to soluble[3][4] | One source suggests hydroxylamine has a solubility of approximately 35% in methanol, but this may not directly apply to the sulfate salt.[5] Another source states it is "very soluble".[4] |

| Ethanol | Polar Protic | Slightly soluble[2][4] | Solubility is significantly influenced by the presence of water.[3] A patent suggests a 15% solubility for hydroxylamine in ethanol.[5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) | - | Generally considered to have low to slight solubility. | Specific quantitative data is not readily available. |

| Non-polar Solvents (e.g., Hexane, Toluene) | - | Insoluble to very slightly soluble. | Due to the high polarity of the salt. |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily the nature of the solvent and the temperature.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

The determination of the solubility of this compound can be performed using various established methods. The gravimetric method is a common and reliable technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound at a specific temperature, and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled water bath or incubator

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Analytical balance

-

Drying oven

-

Glassware (beakers, volumetric flasks, pipettes)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (this can range from several hours to days, depending on the solvent and temperature). It is recommended to monitor the concentration of the solution at intervals until it becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the withdrawn sample to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish and record the total weight.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the this compound (below its decomposition temperature of approximately 170°C).

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The weight of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

The weight of the solvent is the total weight of the solution minus the weight of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per liter of solvent.

-

Logical Workflow for Solubility Determination

The process of determining and analyzing the solubility of this compound follows a logical sequence of steps, from initial preparation to data analysis.

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the key aspects of this compound solubility. It is a highly water-soluble compound, with its solubility increasing with temperature. In alcoholic solvents, its solubility is limited but can be enhanced by the presence of water. For non-polar organic solvents, it is generally considered insoluble. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine its solubility in specific solvent systems relevant to their work. The presented data and workflows are intended to serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.

References

Hydroxylamine sulfate safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Hydroxylamine (B1172632) sulfate (B86663) is a powerful reducing agent used in various laboratory and industrial applications, including organic synthesis, photography, and the production of polymers. However, its utility is matched by significant health and safety hazards. This guide provides an in-depth overview of the safety data and handling precautions necessary for the safe use of this compound in a professional research environment.

Section 1: Hazard Identification and Classification

Hydroxylamine sulfate [(NH₃OH)₂SO₄] is classified as a hazardous substance under the Globally Harmonized System (GHS). It is crucial to understand its multifaceted hazard profile before handling.

-

Primary Hazards: The compound is corrosive to metals, harmful if swallowed or in contact with skin, causes severe skin and eye irritation, and may cause an allergic skin reaction.[1][2][3]

-

Chronic Health Effects: It is suspected of causing cancer (Carcinogenicity Category 2) and may cause damage to organs, particularly the blood, through prolonged or repeated exposure (STOT RE Category 2).[1][2][4]

-

Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[1][5]

GHS Hazard Statements: H290, H302+H312, H315, H317, H319, H351, H373, H410.[1][2]

Section 2: Quantitative Toxicity and Physicochemical Data

Quantitative data provides a clearer perspective on the substance's properties and acute toxicity. This information is essential for risk assessments.

| Property | Value | Source(s) |

| Molecular Formula | (NH₃OH)₂SO₄ / H₈N₂O₆S | [2][6] |

| Molar Mass | 164.1 g/mol | [6] |

| Appearance | Colorless to white crystalline solid | [7] |

| Melting Point | Decomposes at ~170°C (338°F) | [7] |

| LD50 Oral (Rat) | 842 mg/kg | [3][4] |

| LD50 Dermal (Rabbit) | 1500 - 2000 mg/kg | [4][8] |

| Aquatic Toxicity (Fish, LC50) | 3.2 - 7.3 mg/L / 96h | [9] |

| Aquatic Toxicity (Algae, EC50) | 0.72 mg/L / 72h | [5][9] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls:

-

Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[4][10] Local exhaust ventilation is critical.[10]

-

Grounding: Use proper grounding procedures for containers and receiving equipment to avoid static electricity discharge.[2][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]

-

Hand Protection: Wear chemically resistant gloves, such as Butyl or Nitrile rubber.[7] Always inspect gloves prior to use.

-

Body Protection: A lab coat or a chemical-resistant apron is required. For large-scale operations or spill response, a full chemical suit may be necessary.[11][12]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be worn.[12]

Storage Requirements:

-

Store in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[11]

-

Keep containers tightly sealed to prevent contact with moisture, as it is hygroscopic.[9][11]

-

Store in original, corrosive-resistant containers.[2][6] Do not store in metal containers.

-

Store away from strong oxidizing agents, bases, metals, and metal salts.[7][8]

Section 4: Emergency Procedures and Experimental Protocols

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[7][11] Remove contact lenses if possible. Seek immediate medical attention.[7][13]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[7][13] Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[2][11]

Experimental Protocol: Spill Cleanup

This protocol outlines the steps for managing a minor spill (<5g) of solid this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.[11]

-

Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure and control access to the spill area.[7]

-

Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat or suit.[11]

-

Contain Spill: Prevent the powder from becoming airborne. Do not use water directly on the spill.[7] Cover the spill with a dry, inert absorbent material like sand or vermiculite.[11]

-

Collect Material: Using non-sparking tools, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7][11] Avoid generating dust.[11]

-

Decontaminate Area: Once the solid is removed, decontaminate the spill area with a suitable neutralizing agent (consult your institution's safety office for recommendations) or soap and water, being careful to prevent runoff into drains.[11]

-

Dispose of Waste: All contaminated materials, including PPE, must be sealed in a labeled hazardous waste container for disposal according to institutional and local regulations.[7][11]

-

Report: Report the incident to the laboratory supervisor and the institutional safety office.

Section 5: Visualized Safety Workflows

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

Caption: A logical workflow for the routine handling of this compound in a research setting.

Caption: Decision and action flow for responding to personal exposure to this compound.

References

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. lobachemie.com [lobachemie.com]

- 3. senturyreagents.com [senturyreagents.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. valudor.com [valudor.com]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. sdfine.com [sdfine.com]

- 12. giantchemsolutions.com [giantchemsolutions.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermo-stability and Decomposition of Hydroxylamine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hydroxylamine (B1172632) sulfate (B86663). The information presented is curated for professionals in research and development who handle or utilize this compound, offering critical data for safety, handling, and process design. This document summarizes key thermal event data, details experimental methodologies for thermal analysis, and visualizes decomposition pathways and experimental workflows.

Introduction

Hydroxylamine sulfate, with the chemical formula (NH₃OH)₂SO₄, is a salt of hydroxylamine widely used in various industrial and pharmaceutical applications. Its utility stems from its properties as a strong reducing agent. However, the inherent instability of the hydroxylamine moiety raises significant safety concerns regarding its thermal decomposition, which can be energetic and potentially explosive under certain conditions. A thorough understanding of its thermal behavior is paramount for its safe handling and use.

Thermal Stability and Decomposition Data

The thermal decomposition of this compound is characterized by an exothermic reaction that can be initiated by heat. The onset temperature of decomposition and the nature of the decomposition products are influenced by factors such as the heating rate, the presence of impurities (especially metal ions), and the surrounding atmosphere.

Decomposition Temperatures

The reported decomposition temperature of this compound varies in the literature, which can be attributed to different experimental conditions and measurement techniques. Solid this compound is noted to be stable up to approximately 60°C.[1] Some sources indicate a decomposition temperature of 120°C, while others report a higher, more explosive decomposition at around 170°C.[2][3] One source indicates that the reaction becomes exothermic above 138°C and is most exothermic at 177°C.[4]

Decomposition Products

Upon heating, this compound decomposes to produce a mixture of gases and solid residues. The primary decomposition products include sulfur dioxide (SO₂) or sulfur trioxide (SO₃), dinitrogen monoxide (nitrous oxide, N₂O), water (H₂O), and ammonia (B1221849) (NH₃) or ammonium (B1175870) sulfate ((NH₄)₂SO₄).[5][6] In the event of a fire, toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) are emitted.[3]

Quantitative Thermal Analysis Data

The following tables summarize quantitative data from thermal analysis studies on this compound. These values are critical for performing thermal hazard assessments.

Table 1: Differential Scanning Calorimetry (DSC) Data for Hydroxylamine Salts

| Compound | Onset Temperature (Tleft) (°C) | Notes |

| This compound | 157 | In gold-plated crucible.[1] |

| Hydroxylamine Hydrochloride | 165 | In gold-plated crucible.[1] |

| Hydroxylamine-O-sulfonic acid | 135 | In gold-plated crucible.[1] |

Table 2: Adiabatic Calorimetry Data for Solid this compound

| Parameter | Value |

| Maximum Heat Rate | >500 °C/min |

| Maximum Pressure Rate | >5200 psia/min |

Note: The sample cell was completely destroyed by the generated pressure during this experiment.[1]

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability of this compound is typically performed using several analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in a DSC pan (e.g., gold-plated crucible to minimize catalytic effects).[1]

-

The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (typically an inert gas like nitrogen).

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

An exothermic peak in the resulting thermogram indicates the decomposition of the sample. The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak. The area under the peak is proportional to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, indicating the formation of volatile decomposition products.

Methodology:

-

A small sample of this compound is placed in a tared TGA pan.

-

The pan is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a controlled rate under a specific atmosphere.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows the percentage of mass loss versus temperature, with steps in the curve corresponding to the release of gaseous decomposition products.

Accelerating Rate Calorimetry (ARC)

Objective: To study the time, temperature, and pressure relationships of the thermal decomposition under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Methodology:

-

A sample of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium to minimize catalytic effects).

-

The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (i.e., no heat loss to the surroundings).

-

The experiment follows a "heat-wait-seek" protocol. The sample is heated to a starting temperature and then held isothermally to detect any self-heating.

-

If no self-heating is detected, the temperature is increased by a small increment, and the "wait-seek" process is repeated.

-

Once self-heating is detected (exceeding a certain threshold, e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode. The heaters in the calorimeter track the temperature of the sample, ensuring that all the heat generated by the decomposition reaction increases the sample's temperature.

-

Temperature and pressure are continuously monitored until the reaction is complete. The data provides information on the onset temperature of thermal runaway, the rates of temperature and pressure rise, and the time to maximum rate.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflows and the proposed decomposition pathway of this compound.

Caption: Workflow for DSC analysis of this compound.

Caption: Workflow for TGA analysis of this compound.

Caption: Workflow for ARC analysis of this compound.

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical consideration for its safe use in any application. The data and protocols presented in this guide highlight the exothermic and potentially explosive nature of its decomposition. It is imperative that researchers, scientists, and drug development professionals conduct thorough thermal hazard assessments, utilizing techniques such as DSC, TGA, and ARC, to establish safe operating limits and handling procedures. The provided workflows and decomposition pathway diagram serve as a foundational reference for understanding and mitigating the risks associated with this versatile yet hazardous compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]

Hydroxylamine sulfate vs. Hydroxylamine hydrochloride for research

An In-depth Technical Guide for Researchers: Hydroxylamine (B1172632) Sulfate (B86663) vs. Hydroxylamine Hydrochloride

This guide provides a comprehensive comparison of hydroxylamine sulfate and hydroxylamine hydrochloride, two common salt forms of the versatile but unstable reagent, hydroxylamine. For researchers, scientists, and drug development professionals, the choice between these two salts can be critical, impacting reaction efficiency, product purity, and experimental compatibility. This document outlines their physicochemical properties, details their applications with a focus on research and pharmaceutical development, provides specific experimental protocols, and summarizes key safety and handling considerations to facilitate an informed decision.

Physicochemical Properties: A Comparative Analysis

Hydroxylamine free base is inherently unstable and can be explosive.[1][2] For practical laboratory and industrial use, it is converted into more stable salts, most commonly the hydrochloride and sulfate forms.[1][3] While both serve as a source of the hydroxylamine moiety, their distinct properties, stemming from the different counter-ions, are crucial.

The quantitative physicochemical properties of this compound and hydroxylamine hydrochloride are summarized in the table below for easy comparison.

| Property | This compound | Hydroxylamine Hydrochloride |

| Chemical Formula | (NH₂OH)₂·H₂SO₄ | NH₂OH·HCl |

| Molecular Weight | 164.14 g/mol [3] | 69.49 g/mol [4] |

| Appearance | White crystalline solid/powder[5][6][7] | White crystalline solid[4][8] |

| Melting Point | ~170°C (decomposes)[3][9] | ~155-157°C (decomposes)[4][10] |

| Solubility in Water | Highly soluble; 58.7 g/100 mL at 20°C[5][7] | Highly soluble; 84 g/100g at 20°C[10] |

| pH (0.1 M solution) | Acidic | 3.4[10][11] |

| Hygroscopicity | Hygroscopic[3][9] | Hygroscopic[10][12] |

| Stability | Stable under dry, cool conditions; decomposes with heat or strong bases.[3] May explode if heated.[9] | More stable than free base; heating above 115°C may cause explosion.[13] Moisture and air sensitive.[14] |

Core Reactivity and Research Applications

Both salts are primarily used as potent reducing agents and for the synthesis of oximes and hydroxamic acids.[5][9][10][15] This core reactivity is the foundation of their widespread use in organic synthesis, pharmaceutical development, and analytical chemistry.

The conversion of aldehydes and ketones to oximes is a cornerstone reaction in organic chemistry, often serving as a method for purification or characterization, or as an intermediate step in further synthesis, such as the Beckmann rearrangement for producing amides like caprolactam.[1]

Caption: General workflow for the synthesis of oximes from aldehydes or ketones.

Applications in Drug Development and Synthesis

Both salts are invaluable in the pharmaceutical industry as precursors and intermediates for a wide range of active pharmaceutical ingredients (APIs).[16][17][18] They are instrumental in creating hydroxamic acids, a class of compounds known for their activity as enzyme inhibitors, particularly in cancer therapy.[5]

| Drug Class / Compound | Application Area | Relevant Salt |

| Hydroxyurea | Anticancer Agent | Hydrochloride[19] |

| Sulfamethoxazole | Sulfa Drug (Antibiotic) | Hydrochloride[19] |

| Isoniazid | Anti-tuberculosis Agent | Hydrochloride[8][15] |

| Various Antihypertensives | Cardiovascular | Hydrochloride[15] |

| Various Anti-inflammatory Agents | Inflammation | Hydrochloride[15] |

| CNS Sedatives, Antihistamines | Neurology, Allergy | Sulfate[20] |

| Agrochemicals (Pesticides, Herbicides) | Agriculture | Both[3][15] |

Protein Chemistry and Modification

Hydroxylamine hydrochloride is frequently cited in protocols for protein modification. Its ability to cleave specific bonds makes it a useful tool in protein chemistry. Applications include:

-

Deacetylation of SATA-modified proteins: SATA (N-succinimidyl S-acetylthioacetate) is used to add protected sulfhydryl groups to primary amines on proteins. Hydroxylamine is used to remove the protecting acetyl group, exposing the reactive sulfhydryl (-SH) for subsequent conjugation reactions.[21]

-

Cleavage of Cross-linkers: Certain chemical cross-linkers, such as EGS (ethylene glycol bis(succinimidyl succinate)), contain carbonyl groups within their structure and can be cleaved by hydroxylamine, allowing for the dissociation of cross-linked proteins for analysis.[15][21]

Detailed Experimental Protocols

The following protocols are provided as examples of how these reagents are used in a research setting. Note: Always consult the full Safety Data Sheet (SDS) and perform a risk assessment before conducting any experiment.

Protocol: Deacetylation of SATA-Modified Proteins with Hydroxylamine Hydrochloride

This protocol is adapted from methodologies used for creating sulfhydryl-modified proteins for conjugation.[21]

Materials:

-

SATA-modified protein (1-10 mg/mL)

-

Hydroxylamine·HCl

-

Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in Phosphate Buffered Saline (PBS), pH 7.2-7.5. (Prepare fresh before use).

-

Desalting columns

Procedure:

-

Prepare Deacetylation Buffer: Immediately before use, prepare the 0.5 M hydroxylamine solution. For 10 mL, dissolve 348 mg of hydroxylamine·HCl and 93 mg of EDTA (disodium salt) in ~8 mL of PBS. Adjust the pH to 7.2-7.5 with NaOH and bring the final volume to 10 mL.

-

Deacetylation Reaction: Add 100 µL of the freshly prepared Deacetylation Buffer to 1 mL of the SATA-modified protein solution.

-

Incubation: Mix gently and incubate the reaction mixture for 2 hours at room temperature.

-

Purification: Remove excess hydroxylamine and by-products by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the downstream application (e.g., PBS with 10 mM EDTA to prevent disulfide bond formation).

Caption: Experimental workflow for deacetylation of a SATA-modified protein.

Protocol: General Procedure for Aldehyde/Ketone Testing with Hydroxylamine Hydrochloride

This qualitative protocol is used to test for the presence of aldehydes or ketones.[22] A positive test is indicated by a color change resulting from the release of HCl, which lowers the pH.

Materials:

-

Test compound (aldehyde or ketone)

-

Hydroxylamine hydrochloride reagent: 500 mg of hydroxylamine·HCl in 100 mL of 95% ethanol, with a universal indicator adjusted to a pH of ~3.8 (bright orange).[22]

Procedure:

-

To 1 mL of the hydroxylamine hydrochloride reagent in a test tube, add one drop of the liquid test compound or a few crystals of the solid test compound.

-

Observe for an immediate color change. A red or yellow-orange color indicates the presence of an aldehyde or ketone.[22]

-

If no immediate change occurs, gently heat the mixture to boiling. A color change upon heating also constitutes a positive result.[22]

Stability, Safety, and Handling

Proper handling and storage are critical due to the reactivity and potential hazards of both compounds. Both are skin and respiratory tract irritants and are harmful if swallowed.[7][12][23]

| Feature | This compound | Hydroxylamine Hydrochloride |

| Primary Hazards | Corrosive, skin/eye irritant, harmful if swallowed, potential mutagen.[7][24] | Skin/eye irritant, harmful if swallowed, may cause allergic skin reaction, suspected carcinogen.[13] |

| Decomposition | Begins to decompose at 120°C, releasing SO₃, N₂O, NH₃, and H₂O.[7][20] Reaction is exothermic above 138°C.[20] | Can decompose violently if heated above 115-150°C.[12][13] |

| Incompatibilities | Strong bases, strong oxidizing agents, copper and its alloys, nitrites, metals.[9][24] | Strong oxidizing agents, heavy metals, bases.[14] |

| Storage | Store in a cool, dry, well-ventilated place in a corrosion-resistant container.[25] Protect from moisture.[26] | Store in a cool, dry, well-ventilated place in a tightly closed, corrosion-resistant container.[8][14] Protect from air and moisture.[14] |

Conclusion: Making an Informed Choice

The selection between this compound and hydroxylamine hydrochloride depends primarily on the specific requirements of the experimental system.

Caption: Decision-making flowchart for selecting the appropriate hydroxylamine salt.

Choose this compound when:

-

The presence of chloride ions could interfere with the reaction, such as in systems with specific metal catalysts or in certain electrochemical applications.

-

A less acidic environment upon dissolution is preferred, although both are acidic.

-

Working with applications where sulfate is a more benign or acceptable counter-ion.

Choose Hydroxylamine Hydrochloride when:

-

A higher concentration of hydroxylamine per unit mass is desired, as it has a significantly lower molecular weight.

-

Following established protocols, particularly in protein chemistry and bioconjugation, which predominantly specify the hydrochloride salt.[21]

-

The presence of chloride ions is acceptable or irrelevant to the experimental outcome.

Ultimately, both salts are effective sources of hydroxylamine for a vast array of research applications. By understanding their subtle but important differences in chemical properties, stability, and established uses, researchers can optimize their experimental design and ensure reliable, reproducible results.

References

- 1. manavchem.com [manavchem.com]

- 2. gneechemical.com [gneechemical.com]

- 3. This compound (HAS) - Ataman Kimya [atamanchemicals.com]

- 4. chemiis.com [chemiis.com]

- 5. chemiis.com [chemiis.com]

- 6. This compound | H8N2O6S | CID 24846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydroxylammonium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. This compound | 10039-54-0 [chemicalbook.com]

- 10. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 11. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Hydroxylamine hydrochloride | 5470-11-1 [amp.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. HYDROXYLAMINE HCL - Ataman Kimya [atamanchemicals.com]

- 16. nbinno.com [nbinno.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides [handom-chem.com]

- 20. HYDROXYLAMINE SULPHATE - Ataman Kimya [atamanchemicals.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 24. nj.gov [nj.gov]

- 25. valudor.com [valudor.com]

- 26. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to Hydroxylamine Sulfate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxylamine (B1172632) sulfate (B86663), from its initial discovery to its modern-day applications, with a particular focus on its relevance to chemical research and pharmaceutical development.

Discovery and History

Hydroxylamine, the parent compound of hydroxylamine sulfate, was first prepared in the form of its chloride salt, hydroxylammonium chloride, in 1865 by the German chemist Wilhelm Clemens Lossen.[1][2] Lossen's pioneering work involved the reaction of tin and hydrochloric acid in the presence of ethyl nitrate.[1] However, it was not until 1891 that the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer independently succeeded in preparing hydroxylamine in its pure form.[1]

A significant milestone in the production of hydroxylamine was the development of the Raschig process, patented by German chemist Friedrich Raschig in 1887.[3] This process, which involves the reduction of a nitrite (B80452) with bisulfite, became a cornerstone of industrial hydroxylamine synthesis and remains a key method for its large-scale production, primarily for the manufacture of caprolactam, the precursor to Nylon 6.[1][3][4] Over the years, other synthesis methods have been developed, including the electrolytic reduction of nitric acid.[1][5][6]

Physicochemical Properties

This compound, with the chemical formula (NH₂OH)₂·H₂SO₄, is the sulfate salt of hydroxylamine.[7][8] It is a white, crystalline, odorless solid that is highly soluble in water.[8][9][10] It is an important and more stable alternative to pure hydroxylamine, which is a volatile and unstable liquid.[11]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | H₈N₂O₆S or (NH₂OH)₂·H₂SO₄ | [8] |

| Molecular Weight | 164.14 g/mol | [9][12] |

| Appearance | White crystalline solid/powder | [8][12][13] |

| Melting Point | 170 °C (decomposes) | [10] |

| Solubility in Water | 58.7 g/100 mL (at 20 °C) | [14] |

| Density | ~1.9 g/cm³ | [13] |

| Purity (Commercial) | ≥ 98% | [13] |

Synthesis of this compound

Several methods have been developed for the synthesis of hydroxylamine and its salts. The Raschig process is the most common industrial route.

The Raschig Process

The Raschig process is a multi-step industrial method for producing this compound. It begins with the reduction of ammonium (B1175870) nitrite with bisulfite and sulfur dioxide.[3][5]

Experimental Protocol (Conceptual Industrial Scale):

-

Preparation of Ammonium Nitrite: An alkaline solution of ammonium nitrite is formed by reacting an ammonium carbonate solution with nitrogen oxides.[3][15]

-

Formation of Hydroxylamine Disulfonate: The ammonium nitrite solution is then reacted with sulfur dioxide at approximately 0 °C to form an ammonium hydroxylamine disulfonate anion.[1][4]

-

NH₄NO₂ + 2SO₂ + NH₃ + H₂O → (NH₄)₂[HON(SO₃)₂][5]

-

-

Hydrolysis: The resulting hydroxylamine disulfonate is hydrolyzed by heating to around 100 °C to yield hydroxylammonium sulfate.[1][4]

-

(NH₄)₂[HON(SO₃)₂] + 2H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄[1]

-

The following diagram illustrates the workflow of the Raschig process.

Caption: Workflow of the Raschig process for this compound synthesis.

Electrolytic Reduction of Nitric Acid

Another method for producing hydroxylamine salts is the electrolytic reduction of nitric acid.[1][5]

Experimental Protocol (Laboratory Scale Concept):

-

Electrolyte Preparation: A solution of nitric acid in either sulfuric acid or hydrochloric acid is prepared.[1]

-

Electrolysis: The solution is subjected to electrolytic reduction. The reaction for the sulfate salt is:

-

HNO₃ + 3H₂ → NH₂OH + 2H₂O[5]

-

-

Isolation: The resulting hydroxylamine salt is then isolated from the solution.

Key Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis and has found widespread use in various industries, most notably in pharmaceuticals.[13][16]

Formation of Oximes

A primary application of this compound is the conversion of aldehydes and ketones to their corresponding oximes.[17] This reaction is crucial in the synthesis of caprolactam and is also a key step in the preparation of various pharmaceutical intermediates.[7][18]

The general signaling pathway for this reaction is as follows:

Caption: General reaction pathway for the formation of oximes from aldehydes or ketones.

Applications in Drug Development

This compound serves as a critical raw material and intermediate in the pharmaceutical industry.[7][16][18] Its derivatives are used in the synthesis of a wide array of drugs, including:

-

Antibiotics and Antiviral Agents: Used as a precursor in the synthesis of various antimicrobial compounds.[16]

-

Anti-inflammatory Drugs: A building block for certain non-steroidal anti-inflammatory drugs (NSAIDs).[16]

-

Cancer Therapies: Employed in the synthesis of hydroxamic acids, which are important in the development of enzyme inhibitors and anti-cancer agents.[16]

-

CNS Sedatives and Antihistamines: A key component in the synthesis of various central nervous system drugs and antihistamines.[7][17]

-

Other Pharmaceuticals: It is also used in the production of diuretics, stimulants, anti-malarial drugs, and medications for diabetes.[7][17]

Table 2: Applications of this compound in Various Industries

| Industry | Application | References |

| Pharmaceuticals | Synthesis of antibiotics, antivirals, anti-inflammatory drugs, cancer therapies, CNS sedatives, antihistamines, diuretics, and anti-malarial drugs. | [7][16][17][18] |

| Chemical Synthesis | Reducing agent, conversion of aldehydes/ketones to oximes, synthesis of hydroxamic acids. | [16][17] |

| Polymers | Production of caprolactam for Nylon 6, polymerization inhibitor, antioxidant in natural rubber. | [1][3][17] |

| Water Treatment | Dechlorination agent. | [16] |

| Photography | Reducing agent in photographic developers. | [13][17] |

| Agriculture | Raw material for herbicides and insecticides. | [7][17] |

| Textiles | Dye fixing and stripping processes. | [13] |

Safety and Handling

Hydroxylamine and its salts should be handled with care. This compound is an irritant to the skin, eyes, and respiratory tract.[1][14] It may be harmful if swallowed and can be absorbed through the skin.[1][14] It is also considered a possible mutagen.[1] The solid form is known to be explosive when heated to 170 °C.[10] Therefore, appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10][19]

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Wilhelm Lossen - Wikiwand [wikiwand.com]

- 3. Raschig hydroxylamine process - Wikipedia [en.wikipedia.org]

- 4. Production of Hydroxylamine - Chempedia - LookChem [lookchem.com]

- 5. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound (HAS) - Ataman Kimya [atamanchemicals.com]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound | 10039-54-0 [chemicalbook.com]

- 11. Hydroxylammonium sulfate - Wikipedia [en.wikipedia.org]

- 12. This compound | H8N2O6S | CID 24846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CAS 10039-54-0 | Manufacturer , Supplier [emcochemicals.com]

- 14. Hydroxylammonium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 15. EP1013643A1 - Method for production of this compound in the conventional process for the synthesis of caprolactam - Google Patents [patents.google.com]

- 16. chemiis.com [chemiis.com]

- 17. HYDROXYLAMINE SULPHATE - Ataman Kimya [atamanchemicals.com]

- 18. nbinno.com [nbinno.com]

- 19. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Oximes from Ketones Using Hydroxylamine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oximes are a class of organic compounds containing the functional group C=N-OH. They are critical intermediates in organic synthesis, finding applications in the production of amides via the Beckmann rearrangement, as well as in the synthesis of various nitrogen-containing heterocycles, fungicides, and herbicides.[1] Furthermore, oximes serve as valuable tools for the protection, purification, and characterization of carbonyl compounds.[1]

The reaction of ketones with hydroxylamine (B1172632) or its salts, such as hydroxylamine sulfate (B86663) ((NH₃OH)₂SO₄), is a standard and efficient method for oxime synthesis.[2][3] Hydroxylamine sulfate is often preferred in industrial applications due to its stability and lower cost compared to other hydroxylamine salts.[2] This document provides detailed protocols, reaction mechanisms, and quantitative data for the synthesis of oximes from ketones using this compound.

Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction, typically catalyzed by a mild acid.[4] The overall reaction involves the replacement of the carbonyl oxygen with a =N-OH group.

The mechanism proceeds in several steps:

-